molecular formula C18H17N3O5 B11107008 N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11107008
M. Wt: 355.3 g/mol
InChI Key: FUOQZUNBJKPOLY-KHPPLWFESA-N
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Description

N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of hydroxy, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation of 3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-al with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Scientific Research Applications

N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
  • **N’-[(1E)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE

Uniqueness

N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N'-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-2-(4-nitrophenyl)acetohydrazide

InChI

InChI=1S/C18H17N3O5/c1-26-16-8-4-14(5-9-16)17(22)10-11-19-20-18(23)12-13-2-6-15(7-3-13)21(24)25/h2-11,19H,12H2,1H3,(H,20,23)/b11-10-

InChI Key

FUOQZUNBJKPOLY-KHPPLWFESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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